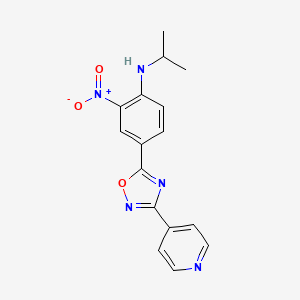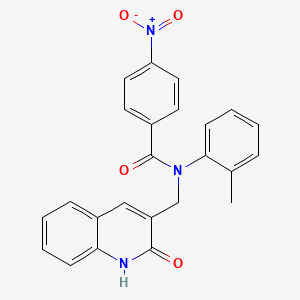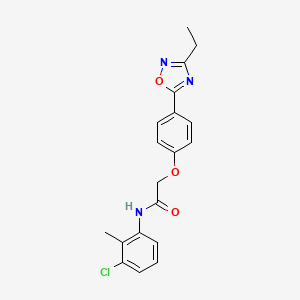
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide, also known as BMH-21, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It is a member of the benzamide class of compounds and has shown promising results in preclinical studies.
作用机制
The mechanism of action of N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide involves the inhibition of the DNA damage response pathway. Specifically, N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide inhibits the activity of the ataxia telangiectasia and Rad3-related (ATR) kinase, which is a key regulator of the DNA damage response. By inhibiting ATR, N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide prevents cancer cells from repairing DNA damage, leading to cell death.
Biochemical and Physiological Effects:
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting the DNA damage response pathway, N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply.
实验室实验的优点和局限性
One of the advantages of using N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. In addition, N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide has been shown to be effective in inhibiting the growth of a wide range of cancer cell lines. However, one limitation of using N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide in lab experiments is that it is a relatively new compound and its long-term effects are not yet known.
未来方向
There are a number of potential future directions for research on N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide. One area of interest is the development of more potent derivatives of N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide that may be even more effective in inhibiting the growth of cancer cells. Another area of interest is the development of combination therapies that include N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide and other cancer drugs. Finally, there is interest in studying the long-term effects of N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide and its potential use in clinical trials.
合成方法
The synthesis of N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide involves multiple steps and has been described in detail in various research articles. The starting material for the synthesis is 4-methylbenzoyl chloride, which is reacted with tert-butylamine to form N-(tert-butyl)-4-methylbenzamide. This intermediate is then reacted with 2-hydroxy-6-methylquinoline-3-carboxaldehyde to form the final product, N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide.
科学研究应用
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer. In addition, N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide has been shown to be effective in inhibiting the growth of cancer stem cells, which are believed to be responsible for tumor recurrence and metastasis.
属性
IUPAC Name |
N-tert-butyl-4-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-15-6-9-17(10-7-15)22(27)25(23(3,4)5)14-19-13-18-12-16(2)8-11-20(18)24-21(19)26/h6-13H,14H2,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPGRMNIXSZHBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-4-methyl-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

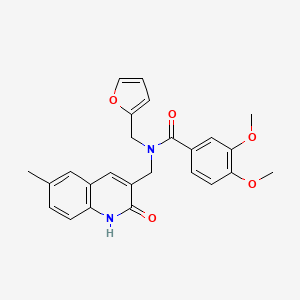
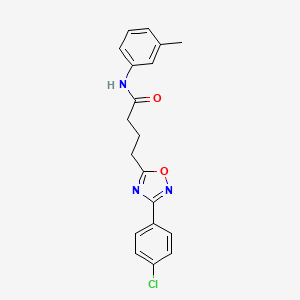
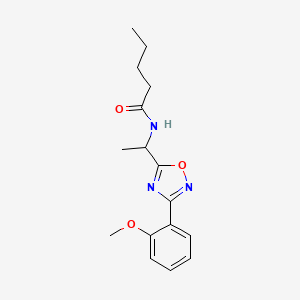
![ethyl 4-({N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7718903.png)
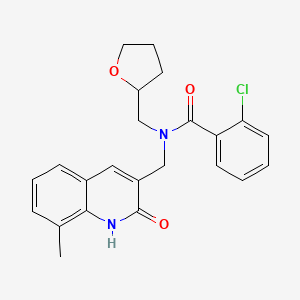
![N'-cyclohexylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7718914.png)

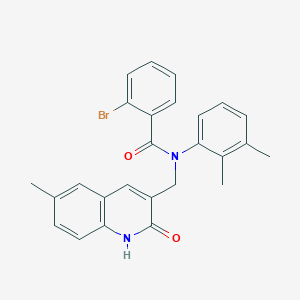
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B7718932.png)
